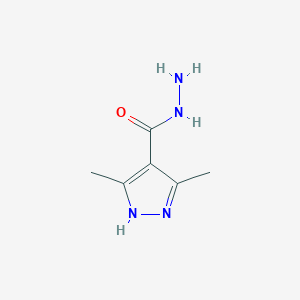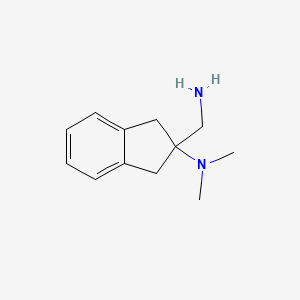
2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine
概要
説明
2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound features an aminomethyl group attached to a dimethylated indenamine structure, making it a unique and versatile molecule in organic chemistry.
科学的研究の応用
2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
作用機序
Target of Action
It is suggested that cationic polymers, which could be related to this compound, target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria and are essential for their survival .
Mode of Action
It is suggested that similar cationic polymers interact with bacterial membranes, leading to their disruption . This interaction can result in the death of the bacteria, providing a rapid bactericidal effect .
Biochemical Pathways
It is known that the disruption of bacterial membranes can affect various biochemical pathways within the bacteria, leading to their death .
Result of Action
It is suggested that similar cationic polymers can cause the death of bacteria by disrupting their membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with indene as the starting material.
Amination Reaction: The indene undergoes amination to introduce the aminomethyl group. This can be achieved using reagents such as ammonia or an amine source under specific conditions.
Dimethylation: The aminated indene is then subjected to dimethylation using methylating agents like methyl iodide or dimethyl sulfate.
Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale amination and methylation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Methylating agents like methyl iodide and dimethyl sulfate are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield indenone derivatives.
Reduction Products: Reduction can produce indenamine derivatives.
Substitution Products: Substitution reactions can lead to various substituted indenamine derivatives.
類似化合物との比較
2-Picolylamine: Similar structure but with a pyridine ring instead of indene.
Aminomethyl Propanol: Contains an aminomethyl group but with a different core structure.
2-Aminoindane: Similar indene-based structure but without the dimethyl groups.
Uniqueness: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific combination of the aminomethyl group and the dimethylated indenamine structure, which provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHYBNTVUOZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157497-87-4 | |
| Record name | 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



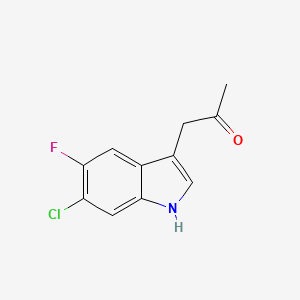
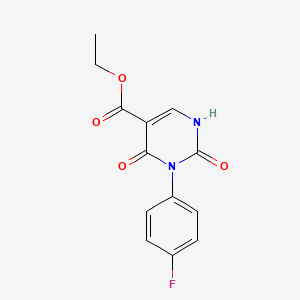
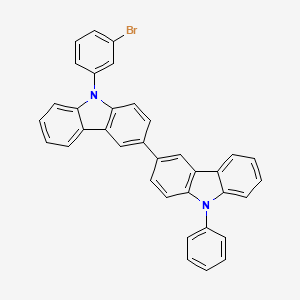
![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)


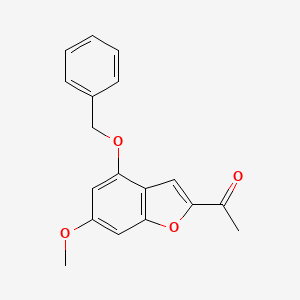
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)
![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

